Manganese phosphate monohydrate

Tribology Conversion Coatings Wear Protection

Manganese phosphate monohydrate (MnPO₄·H₂O, CAS 104663-56-1), also known as serrabrancaite, is an inorganic Mn(III) orthophosphate hydrate belonging to the kieserite-group mineral class. It exists as a hygroscopic pale-green solid with a measured density of 3.16–3.17 g/cm³ and is virtually insoluble in water and common organic solvents.

Molecular Formula H2Mn3O9P2
Molecular Weight 372.77 g/mol
Cat. No. B13827070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese phosphate monohydrate
Molecular FormulaH2Mn3O9P2
Molecular Weight372.77 g/mol
Structural Identifiers
SMILESO.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mn+2].[Mn+2].[Mn+2]
InChIInChI=1S/3Mn.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6
InChIKeyCRXSQTXNKKXMQW-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese Phosphate Monohydrate (MnPO₄·H₂O) Technical Baseline for Scientific Procurement


Manganese phosphate monohydrate (MnPO₄·H₂O, CAS 104663-56-1), also known as serrabrancaite, is an inorganic Mn(III) orthophosphate hydrate belonging to the kieserite-group mineral class [1]. It exists as a hygroscopic pale-green solid with a measured density of 3.16–3.17 g/cm³ [2] and is virtually insoluble in water and common organic solvents . The compound is distinct from Mn(II) phosphates such as Mn₃(PO₄)₂·xH₂O and from other Mn(III) hydrate variants (e.g., MnPO₄·1.5H₂O) in both oxidation state and stoichiometric water content, which directly governs its thermal decomposition pathway, precursor reactivity, and electrochemical behaviour [3].

Why Generic Substitution of Manganese Phosphate Monohydrate Compromises Performance


Manganese phosphate compounds are not functionally interchangeable. The monohydrate form (MnPO₄·H₂O) exhibits a unique combination of Mn(III) oxidation state, single-water stoichiometry, and layered crystal structure that governs its thermal degradation kinetics, electrochemical precursor behaviour, and tribological coating properties. Substituting with Mn(II) phosphates (e.g., Mn₃(PO₄)₂·3H₂O) alters the redox activity entirely, while dihydrate or higher-hydrate variants (e.g., Mn(H₂PO₄)₂·2H₂O) follow divergent dehydration pathways with different activation energy barriers [1]. Even within Mn(III) hydrates, the 1.5‑hydrate (MnPO₄·1.5H₂O) exhibits a distinct solubility product (~10⁻³⁴·⁸²) that differs measurably from the monohydrate [2]. In conversion coating contexts, manganese phosphate coatings deliver a Mohs hardness of ~5 versus ~3.5 for zinc phosphate, a differential that cannot be recovered by simply increasing zinc phosphate coating weight [3]. These physicochemical differences translate directly into non‑substitutable performance in tribological, electrochemical, and thermal-processing applications.

Manganese Phosphate Monohydrate: Quantified Differential Evidence for Procurement Decisions


Hardness-Driven Wear Resistance: Manganese Phosphate vs. Zinc Phosphate Coating

Manganese phosphate coatings exhibit approximately 43% higher intrinsic hardness than zinc phosphate coatings, as quantified by Mohs hardness values of ~5 (Mn-P) versus ~3.5 (Zn-P) [1]. Nano-indentation experiments confirm that the individual hureaulite crystals in manganese phosphate coatings possess higher hardness than hopeite crystals in zinc phosphate, and single-asperity scratch tests demonstrate that zinc phosphate has lower shear strength and therefore inferior wear resistance [2]. Under dry reciprocating sliding, manganese phosphate with prior activation (A & Mn-P) showed better wear protection compared to standard Mn-P, with dominant wear mechanisms shifting from oxide wear and plastic deformation to grain crushing and cracking [3].

Tribology Conversion Coatings Wear Protection

Tribological Friction Reduction: Mn-P Coating Crystal Size Optimization

Manganese phosphate conversion coatings with optimized crystal sizes reduce the coefficient of friction by up to 15% and improve extreme-pressure (EP) load resistance by 37% under low-viscosity oil lubrication, compared to baseline Mn-P coatings on AISI 52100 steel [1]. The Mn-P[B] and Mn-P[H] variants achieved friction coefficient reductions of 6% and 15%, respectively, while the EP load resistance improvement of 37% was attributed to the formation of uniform oil-storage holes that sustain lubricant film integrity under high load [1].

Friction Coefficient Oil-Lubricated Wear Coating Engineering

Thermal Decomposition Pathway: MnPO₄·H₂O vs. Competing Manganese Phosphate Hydrates

The thermal decomposition of MnPO₄·H₂O proceeds via a two-stage mechanism — dehydration followed by reduction — yielding Mn₂P₂O₇ as the final solid product under N₂ atmosphere [1]. This pathway contrasts with ammonium manganese phosphate monohydrate (NH₄MnPO₄·H₂O), which decomposes in three steps (deammination at Ea = 110.77 kJ/mol, dehydration at Ea = 180.77 kJ/mol, and polycondensation at Ea = 201.95 kJ/mol) [2], and with manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O), whose dehydration activation energy averages ~105 kJ/mol (Ozawa) and leads to Mn₂P₄O₁₂ rather than Mn₂P₂O₇ [3]. The absence of an ammonia-release step in MnPO₄·H₂O simplifies its thermal processing and avoids the generation of corrosive off-gases during calcination.

Thermal Analysis Decomposition Kinetics Precursor Stability

Electrochemical Precursor Performance: MnPO₄·H₂O-Derived LiMnPO₄ Cathode Capacity

MnPO₄·H₂O serves as a direct nano-plate precursor for LiMnPO₄ cathode synthesis. LiMnPO₄ synthesized from MnPO₄·H₂O via precipitation delivers a first-cycle discharge capacity of 115 mAh/g at C/20 rate (2.5–4.4 V), with Coulombic efficiency maintained near 100% after the first few cycles [1]. Full nucleation occurs at 550 °C, and after 60 cycles, 73% of the initial capacity is retained. At a reduced synthesis temperature of 350 °C, the particle size decreases to 10–50 nm with a reversible capacity exceeding 90 mAh/g [1]. This performance profile is directly tied to the precursor's Mn(III) oxidation state and single-water stoichiometry, which facilitate rapid solid-state reaction with lithium sources to form phase-pure LiMnPO₄ [2].

Lithium-Ion Battery Cathode Material Precursor Synthesis

Coating Weight Specification: Manganese Phosphate vs. Zinc Phosphate Industrial Standards

Industrial coating specifications mandate a minimum coating weight of 16 g/m² for manganese phosphate (Type M, MIL-DTL-16232) compared to 1.6–5.4 g/m² for zinc phosphate (TT-C-490, Type I) [1]. This factor-of-3 to factor-of-10 difference in coating mass reflects the fundamentally different functional roles: manganese phosphate provides a thicker, denser crystalline layer for break-in lubrication and wear resistance, while zinc phosphate serves primarily as a paint adhesion promoter or light corrosion barrier [2]. The heavier coating weight of manganese phosphate is achieved through immersion processes yielding 7.5–30 g/m², with the higher end specified for severe tribological service [3].

Coating Weight Industrial Standards MIL-DTL-16232

Manganese Phosphate Monohydrate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Wear Tribological Components: Gears, Piston Rings, and Sliding Machine Elements

Based on the 43% higher Mohs hardness of manganese phosphate coatings (~5) compared to zinc phosphate (~3.5) [1] and the demonstrated 15% friction coefficient reduction with 37% EP load resistance improvement achievable through crystal size optimization [2], MnPO₄·H₂O-derived conversion coatings are the specified choice for engine and transmission gears, piston rings, camshafts, and bearing surfaces that undergo severe abrasive wear and require break-in lubrication. The heavier minimum coating weight (≥16 g/m²) ensures a durable crystalline layer that crushes and compacts into a hard glaze under sliding, sustaining wear protection throughout the component's running-in phase.

Ammonia-Free Thermal Precursor for Mn₂P₂O₇-Based Advanced Ceramics and Catalysts

The two-stage thermal decomposition of MnPO₄·H₂O directly yields Mn₂P₂O₇ without ammonia evolution, in contrast to NH₄MnPO₄·H₂O which requires a deammination step (Ea = 110.77 kJ/mol) and releases NH₃ gas [3]. This makes MnPO₄·H₂O the preferred precursor for synthesizing manganese pyrophosphate (Mn₂P₂O₇) for catalytic, dielectric, and ceramic applications where process safety and off-gas management are critical. The distinct dehydration activation energy, intermediate between Mn(H₂PO₄)₂·2H₂O (~105 kJ/mol) and NH₄MnPO₄·H₂O (180.77 kJ/mol for dehydration), allows tailored calcination profiles.

Cost-Effective LiMnPO₄ Cathode Synthesis for High-Voltage Lithium-Ion Batteries

MnPO₄·H₂O nano-plates serve as a direct, ammonia-free precursor for LiMnPO₄ cathode material, delivering 115 mAh/g initial discharge capacity at C/20 with near-100% Coulombic efficiency and 73% capacity retention over 60 cycles [4]. This precursor route eliminates the ammonium management challenges associated with NH₄MnPO₄·H₂O and enables particle size control down to 10–50 nm at reduced synthesis temperatures (350 °C), directly impacting the cost and scalability of high-voltage Li-ion battery manufacturing for electric vehicles and grid storage.

Solubility-Limited Environmental Remediation and Soil Chemistry Studies

The extremely low solubility product of Mn(III) phosphate hydrate (K° = 10⁻³⁴·⁸²) [5] makes MnPO₄·H₂O a relevant solid phase in environmental phosphorus immobilization and manganese redox cycling studies in soils and sediments. This ultra-low solubility, distinct from more soluble Mn(II) phosphate minerals, governs manganese and phosphate bioavailability and contaminant transport modelling, supporting its use as a reference phase in geochemical and environmental research.

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